Cas no 86447-11-2 (1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid)

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid structure
86447-11-2 structure
Product Name:1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Numero CAS:86447-11-2
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD11519232
CID:708468
PubChem ID:13032569
Update Time:2024-12-09

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1,3(2H)-Pyridinedicarboxylicacid, 5,6-dihydro-, 1-(1,1-dimethylethyl) ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
    • 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • Boc-guvacine
    • N-(tert-butoxycarbonyl)guvacine
    • N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • N-t-butoxycarbonyl 3,4-dehydronipecotic acid
    • N-t-butyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylicacid
    • 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • PubChem12055
    • KKHQYUPHBPYITH-UHFFFAOYSA-N
    • EBD41677
    • SB23196
    • FCH1628217
    • ST24027012
    • BB
    • 1-(1,1-Dimethylethyl) 5,6-dihydro-1,3(2H)-pyridinedicarboxylate (ACI)
    • SCHEMBL2270068
    • DB-076641
    • MFCD11519232
    • AKOS016004886
    • DS-12709
    • DTXSID70515792
    • CS-W018879
    • 5,6-Dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-(tert-butoxycarbonyl)-5,6-dihydro-2H-pyridine-3-carboxylic acid
    • EN300-149745
    • 86447-11-2
    • J-504335
    • 1-Boc-1 pound not2 pound not5 pound not6-tetrahydropyridine-3-carboxylic acid
    • SY108031
    • 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid
    • MDL: MFCD11519232
    • Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
    • Chiave InChI: KKHQYUPHBPYITH-UHFFFAOYSA-N
    • Sorrisi: O=C(C1CN(C(OC(C)(C)C)=O)CCC=1)O

Proprietà calcolate

  • Massa esatta: 227.11600
  • Massa monoisotopica: 227.11575802g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.207
  • Punto di ebollizione: 356.942°C at 760 mmHg
  • Punto di infiammabilità: 169.673°C
  • Indice di rifrazione: 1.519
  • PSA: 66.84000
  • LogP: 1.57610

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-1g
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
1g
1022.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-5g
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
5g
4083CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-50mg
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
50mg
169.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-250mg
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
250mg
643CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846284-250mg
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
250mg
645.30 2021-05-17
Fluorochem
227745-250mg
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
250mg
£54.00 2022-02-28
Fluorochem
227745-1g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
1g
£109.00 2022-02-28
Fluorochem
227745-5g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
5g
£327.00 2022-02-28
Fluorochem
227745-25g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
25g
£1197.00 2022-02-28
Chemenu
CM255403-1g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
1g
$153 2021-08-04

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
1.2 Reagents: 1-Chloroethyl chloroformate Solvents: Toluene ;  rt; 16 h, reflux
1.3 Solvents: Methanol ;  rt → reflux; 2 h, reflux
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Napolitano, Carmela; et al, Tetrahedron, 2010, 66(29), 5492-5497

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Napolitano, Carmela; et al, Tetrahedron, 2010, 66(29), 5492-5497

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Water ;  5 min, rt
1.2 22 h, rt
Riferimento
Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones: Cyclizing a Class of Traditionally Unreactive Heteroaromatic Enones
Ashley, William L.; et al, Journal of Organic Chemistry, 2018, 83(5), 2516-2529

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  10 min, 0 °C; 30 min, reflux
2.1 Reagents: Methanol ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
2.3 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrogen bromide Solvents: Water ;  reflux → rt; 2 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Raw materials

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Preparation Products

Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.